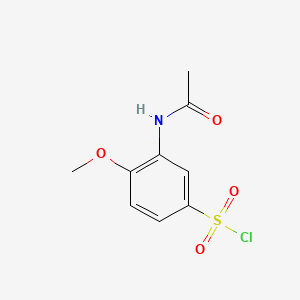

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-

Description

The exact mass of the compound Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetamido-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKMAUKQDRAOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063163 | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-67-6 | |

| Record name | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-4-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride. This compound, a key intermediate in organic synthesis, is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This document consolidates available data on its spectroscopic characteristics, safety and handling protocols, and its role in the synthesis of bioactive molecules. Detailed experimental methodologies are provided to facilitate its practical application in a laboratory setting.

Introduction

3-(Acetylamino)-4-methoxybenzenesulfonyl chloride, with the CAS number 3746-67-6, is a substituted aromatic sulfonyl chloride. The presence of the reactive sulfonyl chloride group, along with the acetylamino and methoxy functionalities on the benzene ring, makes it a versatile building block for the synthesis of a variety of sulfonamide derivatives. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Chemical Properties [1]

| Property | Value |

| Chemical Name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- |

| Synonyms | 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride, 2-Acetamidoanisole-4-sulfonylchloride |

| CAS Number | 3746-67-6 |

| Molecular Formula | C₉H₁₀ClNO₄S |

| Molecular Weight | 263.70 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 142-145 °C (decomposes) |

| Solubility | General information suggests solubility in polar organic solvents. Specific quantitative data is not readily available. It is expected to react with water.[2] |

Spectroscopic Data

3.1. Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3300-3500 |

| C=O stretch (amide) | 1630-1695 |

| S=O stretch (sulfonyl chloride) | 1370-1380 (asymmetric), 1180-1190 (symmetric) |

| C-O stretch (ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| C-Cl stretch | 600-800 |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1400-1600 |

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule. Predicted chemical shifts are based on the analysis of similar structures.

Table 4: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.2 | Singlet |

| OCH₃ (methoxy) | ~3.9 | Singlet |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| NH (amide) | 8.0 - 9.0 | Singlet (broad) |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| CH₃ (acetyl) | ~25 |

| OCH₃ (methoxy) | ~56 |

| Aromatic C | 110 - 150 |

| C=O (amide) | ~168 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride and its subsequent use in the preparation of sulfonamides.

4.1. Synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride

This protocol is adapted from general procedures for the chlorosulfonation of activated aromatic rings.[3]

Reaction Scheme:

Materials:

-

2-Acetamidoanisole

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetamidoanisole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-(acetylamino)-4-methoxybenzenesulfonyl chloride.

4.2. Synthesis of Sulfonamides from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride

This protocol describes a general method for the synthesis of N-substituted sulfonamides.[4]

Reaction Scheme:

Materials:

-

3-(acetylamino)-4-methoxybenzenesulfonyl chloride

-

Primary or secondary amine (1 equivalent)

-

Triethylamine or pyridine (1.5 equivalents)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-(acetylamino)-4-methoxybenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

The 3-(acetylamino)-4-methoxybenzenesulfonyl chloride scaffold is a valuable starting material for the synthesis of various biologically active sulfonamides. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

5.1. Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5][6] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The structural motif of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride provides a foundation for the design of novel CA inhibitors with potentially improved potency and selectivity for different CA isoforms.

5.2. Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors incorporate a sulfonamide moiety, which can form key hydrogen bonding interactions within the kinase active site. The use of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride allows for the introduction of a substituted phenylsulfonamide group, which can be further functionalized to optimize binding affinity and selectivity for specific kinases.[7][8][9]

Workflow and Pathway Visualization

To illustrate the utility of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride in a drug discovery context, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a conceptual signaling pathway.

6.1. Experimental Workflow: Synthesis of a Sulfonamide Library

The following workflow outlines the steps involved in creating a library of diverse sulfonamide compounds for biological screening, starting from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride.

Caption: A typical workflow for the synthesis and screening of a sulfonamide library.

6.2. Conceptual Signaling Pathway: Kinase Inhibition

This diagram illustrates the conceptual mechanism by which a sulfonamide-based inhibitor, potentially synthesized from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride, might interrupt a cellular signaling pathway by targeting a protein kinase.

Caption: A conceptual diagram of kinase inhibition by a sulfonamide derivative.

Safety and Handling

3-(Acetylamino)-4-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

3-(Acetylamino)-4-methoxybenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamides with potential applications in drug discovery and development. Its trifunctional nature allows for the creation of diverse molecular architectures for probing biological systems. This technical guide has provided a consolidated resource of its known properties, synthetic methodologies, and potential applications, aiming to support the research and development efforts of scientists in the field. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. CAS 3746-67-6 | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride - Synblock [synblock.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: 3-acetylamino-4-methoxybenzenesulfonyl chloride

CAS Number: 3746-67-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-acetylamino-4-methoxybenzenesulfonyl chloride, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, safety and handling, detailed experimental protocols for its synthesis and application, and its role in the development of targeted cancer therapies.

Chemical Identity and Properties

3-acetylamino-4-methoxybenzenesulfonyl chloride is an organic compound valued for its reactive sulfonyl chloride group, which makes it a crucial building block for creating sulfonamide-based molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Citations |

| CAS Number | 3746-67-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO₄S | [1][2][3][4] |

| Molecular Weight | 263.70 g/mol | [1][2][3][4] |

| IUPAC Name | 3-(acetylamino)-4-methoxybenzenesulfonyl chloride | |

| Synonyms | 2-Acetamidoanisole-4-sulfonyl chloride, N-Acetyl-4-methoxymetanilyl chloride, 3-Acetamido-4-methoxybenzene-1-sulfonyl chloride | [2][3][4] |

| Melting Point | 208-215 °C | |

| Boiling Point | 448.6 °C at 760 mmHg | [2] |

| Flash Point | 225.1 °C | [2] |

| Purity (Commercial) | ≥95% | [3] |

Safety and Handling

Hazard Identification:

-

Causes serious eye irritation.

-

May cause an allergic skin reaction.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, or vapors.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a dry, cool, and well-ventilated place.

-

Keep the container tightly sealed to prevent moisture contamination, as sulfonyl chlorides are moisture-sensitive.

Experimental Protocols

Synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride

This compound is synthesized via the chlorosulfonation of 2-acetamidoanisole (N-(2-methoxyphenyl)acetamide). The following is a representative protocol adapted from the synthesis of structurally similar compounds.

Reaction: 2-acetamidoanisole + Chlorosulfonic Acid → 3-acetylamino-4-methoxybenzenesulfonyl chloride

Materials:

-

2-acetamidoanisole

-

Chlorosulfonic acid (excess)

-

Inert solvent (e.g., 1,2-dichloroethane)

-

Crushed ice

-

Water

Procedure:

-

In a round-bottom flask fitted with a mechanical stirrer and an addition funnel, cool an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to 0-5 °C using an ice bath.

-

Slowly add 2-acetamidoanisole (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 15 °C. The addition should be done in portions to control the exothermic reaction and the evolution of HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction. The reaction is complete when the evolution of HCl gas ceases.

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step should be performed in a fume hood due to the exothermic decomposition of excess chlorosulfonic acid.

-

The solid product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, will precipitate out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application in Drug Synthesis: Key Intermediate for Pazopanib

3-acetylamino-4-methoxybenzenesulfonyl chloride is not a final drug product but a critical intermediate. Its primary utility lies in its ability to react with primary or secondary amines to form a stable sulfonamide linkage, a common motif in many pharmaceuticals. A prominent example of its application is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[5][6][7][8]

General Protocol for Sulfonamide Formation:

-

Dissolve the amine-containing intermediate (e.g., an amino-pyrimidine derivative for Pazopanib synthesis) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Add a non-nucleophilic base, typically triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent and add it dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonamide product.

-

The product is then purified, usually by column chromatography on silica gel or by recrystallization.

Relevance in Drug Development: Mechanism of Action

The sulfonamide linkage formed using 3-acetylamino-4-methoxybenzenesulfonyl chloride is a key structural component of Pazopanib. Pazopanib functions as a multi-targeted tyrosine kinase inhibitor by blocking key receptors involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation.[8]

Key Molecular Targets of Pazopanib:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)

-

Stem Cell Factor Receptor (c-Kit)

By inhibiting these receptors, Pazopanib effectively cuts off the blood supply to tumors and hinders their growth, making it an effective treatment for renal cell carcinoma and soft tissue sarcoma.

References

- 1. arctomsci.com [arctomsci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3746-67-6 CAS|3-乙酰氨基-4-甲氧基苯磺酰氯|生产厂家|价格信息 [m.chemicalbook.com]

- 4. CAS 3746-67-6 | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride - Synblock [synblock.com]

- 5. rroij.com [rroij.com]

- 6. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

In-depth Technical Guide: 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular Structure, Synthesis, and Properties of 3-Acetylamino-4-methoxybenzenesulfonyl chloride

This technical guide provides a comprehensive overview of 3-acetylamino-4-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and a general synthesis protocol. This guide is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Properties

3-Acetylamino-4-methoxybenzenesulfonyl chloride, also known as 3-acetamido-4-methoxybenzenesulfonyl chloride, is an organic compound with the chemical formula C₉H₁₀ClNO₄S. It belongs to the class of sulfonyl chlorides, which are characterized by a -SO₂Cl functional group attached to a benzene ring. The structure also features an acetylamino group (-NHCOCH₃) and a methoxy group (-OCH₃) as substituents on the aromatic ring.

Table 1: Physicochemical Properties of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₄S | [1] |

| Molecular Weight | 263.70 g/mol | [2] |

| CAS Number | 3746-67-6 | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 152 - 163 °C | N/A |

| Synonyms | 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride, 2-Acetamidoanisole-4-sulfonylchloride | [2] |

Synthesis

The primary method for the synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride is the chlorosulfonation of 2-acetamidoanisole (N-(2-methoxyphenyl)acetamide). This reaction utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating and chlorinating agent.

General Experimental Protocol

Materials:

-

2-Acetamidoanisole

-

Chlorosulfonic acid

-

Inert solvent (e.g., chloroform, dichloromethane) - optional

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, and situated in a cooling bath, place a measured amount of chlorosulfonic acid.

-

Slowly add 2-acetamidoanisole to the chlorosulfonic acid with constant stirring, maintaining a low temperature (e.g., 10-15 °C).

-

After the addition is complete, the reaction mixture may be gently heated (e.g., 40-60 °C) for a period to ensure the completion of the reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and then slowly and carefully poured onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid. This step should be performed in a well-ventilated fume hood.

-

The precipitated solid product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, is collected by vacuum filtration.

-

The crude product is washed with cold deionized water until the filtrate is neutral to litmus paper.

-

The product should be thoroughly dried, for example, in a vacuum desiccator over a suitable drying agent.

-

Further purification can be achieved by recrystallization from an appropriate solvent, which needs to be determined experimentally.

Note: This is a generalized procedure and requires optimization. All work with chlorosulfonic acid must be conducted with extreme caution in a fume hood, using appropriate personal protective equipment, as it is a highly corrosive and reactive substance.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3-acetylamino-4-methoxybenzenesulfonyl chloride are not available in the public domain based on the conducted searches. However, a mass spectrum of the compound is available, though detailed fragmentation data is not provided.[1] The expected spectral features are outlined below based on the known structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | - Aromatic protons (multiple signals in the aromatic region, ~7-8 ppm)- Methoxy protons (singlet, ~3.9-4.1 ppm)- Acetyl protons (singlet, ~2.2 ppm)- Amide proton (broad singlet) |

| ¹³C NMR | - Carbonyl carbon (~168-170 ppm)- Aromatic carbons (multiple signals, ~110-155 ppm)- Methoxy carbon (~56 ppm)- Acetyl methyl carbon (~24 ppm) |

| IR Spectroscopy | - N-H stretch (~3200-3300 cm⁻¹)- C=O stretch (amide) (~1660-1680 cm⁻¹)- Asymmetric SO₂ stretch (~1370-1380 cm⁻¹)- Symmetric SO₂ stretch (~1170-1180 cm⁻¹)- C-O stretch (methoxy) (~1250 cm⁻¹ and ~1020 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ~263 and 265 (due to ³⁵Cl and ³⁷Cl isotopes) |

Applications in Drug Development and Organic Synthesis

3-Acetylamino-4-methoxybenzenesulfonyl chloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is a reactive handle that readily undergoes nucleophilic substitution with primary and secondary amines to form the sulfonamide linkage (-SO₂-NRR'), a common and important pharmacophore in medicinal chemistry.[4]

General Workflow for Sulfonamide Synthesis

The general workflow for utilizing 3-acetylamino-4-methoxybenzenesulfonyl chloride in the synthesis of a target sulfonamide is depicted below. This involves the reaction of the sulfonyl chloride with a desired amine, followed by potential deprotection of the acetyl group to yield a primary amine, which can be further functionalized.

Caption: General workflow for the synthesis of sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride.

This workflow highlights the utility of the title compound as a building block for introducing a substituted sulfonamide moiety into a target molecule. The presence of the acetylamino and methoxy groups on the benzene ring can influence the physicochemical properties and biological activity of the final sulfonamide derivative, making it an interesting scaffold for the development of new therapeutic agents.

References

Spectroscopic Analysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-acetylamino-4-methoxybenzenesulfonyl chloride (CAS No: 3746-67-6). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral features based on its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Data Presentation

The following tables summarize the predicted quantitative data for the spectral analysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -C(O)CH₃ |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~7.0 | Doublet | 1H | Ar-H |

| ~7.8 | Doublet of doublets | 1H | Ar-H |

| ~8.2 | Doublet | 1H | Ar-H |

| ~9.5 | Singlet (broad) | 1H | -NH- |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -C(O)CH₃ |

| ~56 | -OCH₃ |

| ~110 | Ar-C |

| ~120 | Ar-C |

| ~125 | Ar-C |

| ~130 | Ar-C-S |

| ~135 | Ar-C-N |

| ~155 | Ar-C-O |

| ~169 | -C=O |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1370 | Strong | S=O stretch (asymmetric) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1180 | Strong | S=O stretch (symmetric) |

| ~880 | Strong | S-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-Cl]+ | Loss of chlorine |

| [M-SO₂Cl]+ | Loss of sulfonyl chloride group |

| [M-COCH₃]+ | Loss of acetyl group |

| [M-NHCOCH₃]+ | Loss of acetamido group |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as 3-acetylamino-4-methoxybenzenesulfonyl chloride. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Filter the solution into a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

-

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof. Further dilution may be required depending on the ionization technique and instrument sensitivity.

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Reactivity of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3-acetylamino-4-methoxybenzenesulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, due to the presence of three key functional groups: a reactive sulfonyl chloride, an electron-donating acetylamino group, and a methoxy group. This document details its synthesis, key reactions—including nucleophilic substitution, electrophilic aromatic substitution, and reduction—and provides representative experimental protocols. The directing effects of the substituents on the aromatic ring are also discussed, offering insights into the regioselectivity of its reactions.

Chemical Properties and Spectroscopic Data

3-Acetylamino-4-methoxybenzenesulfonyl chloride is a multifaceted molecule with distinct reactive sites. The sulfonyl chloride group is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The acetylamino and methoxy groups are electron-donating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₄S |

| Molecular Weight | 263.70 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Not readily available; expected to be a solid at room temperature. |

| Solubility | Soluble in many organic solvents like dichloromethane, chloroform, and THF. Insoluble in water, and reacts with it. |

| ¹H NMR (Expected) | δ (ppm): ~2.2 (s, 3H, -COCH₃), ~3.9 (s, 3H, -OCH₃), ~7.0-8.0 (m, 3H, Ar-H) |

| ¹³C NMR (Expected) | δ (ppm): ~25 (-COCH₃), ~56 (-OCH₃), ~110-140 (Ar-C), ~168 (C=O) |

| IR (Expected) | ν (cm⁻¹): ~3300 (N-H), ~1680 (C=O), ~1370 & ~1180 (S=O), ~1250 (C-O) |

Synthesis of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

The synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride typically starts from 2-amino-1-methoxybenzene (o-anisidine). The process involves acetylation of the amino group followed by chlorosulfonylation.

Experimental Protocol: Synthesis

Step 1: Acetylation of 2-Amino-1-methoxybenzene

-

In a round-bottom flask, dissolve 2-amino-1-methoxybenzene in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(2-methoxyphenyl)acetamide.

Step 2: Chlorosulfonylation of N-(2-methoxyphenyl)acetamide

-

In a flask equipped with a dropping funnel and a gas outlet, place chlorosulfonic acid and cool it in an ice-salt bath.

-

Slowly add the dried N-(2-methoxyphenyl)acetamide in portions to the chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 3-acetylamino-4-methoxybenzenesulfonyl chloride will precipitate.

-

Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Reactivity and Key Reactions

The reactivity of 3-acetylamino-4-methoxybenzenesulfonyl chloride is dominated by the sulfonyl chloride group and influenced by the substituents on the aromatic ring.

Nucleophilic Substitution at the Sulfonyl Group

The sulfur atom of the sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles, displacing the chloride ion. This is the most common and synthetically useful reaction for this class of compounds.

3.1.1. Reaction with Amines (Formation of Sulfonamides)

This reaction is fundamental for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit biological activity.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a primary or secondary amine (1.0-1.2 equivalents) to the solution.

-

Add a base, such as triethylamine or pyridine (1.5-2.0 equivalents), to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Class |

| Primary/Secondary Amines | Sulfonamides |

| Alcohols/Phenols | Sulfonate Esters |

| Water | Sulfonic Acid (Hydrolysis) |

3.1.2. Hydrolysis

Benzenesulfonyl chlorides are susceptible to hydrolysis, which can be a competing reaction if moisture is present. The rate of hydrolysis is influenced by the electronic nature of the ring substituents.

Electrophilic Aromatic Substitution

The benzene ring of 3-acetylamino-4-methoxybenzenesulfonyl chloride can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is determined by the directing effects of the existing substituents.

-

-NHCOCH₃ (acetylamino): Activating, ortho-, para-director.

-

-OCH₃ (methoxy): Activating, ortho-, para-director.

-

-SO₂Cl (sulfonyl chloride): Deactivating, meta-director.

The powerful activating and directing effects of the acetylamino and methoxy groups will dominate over the deactivating meta-directing sulfonyl chloride group. The substitution is expected to occur at the positions ortho and para to the activating groups. Given the substitution pattern, the most likely position for electrophilic attack is C-5 (ortho to acetylamino and meta to sulfonyl chloride) and C-2 (ortho to methoxy and meta to acetylamino). Steric hindrance might favor substitution at C-5.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Acetylamino-4-methoxy-5-nitrobenzenesulfonyl chloride |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-acetylamino-4-methoxybenzenesulfonyl chloride |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation with Lewis acid; reaction may be inhibited. |

Reduction of the Sulfonyl Chloride

The sulfonyl chloride group can be reduced to a thiol or a disulfide. More commonly in drug development, the related sulfonamide is reduced.

Applications in Drug Development

The reactivity profile of 3-acetylamino-4-methoxybenzenesulfonyl chloride makes it a versatile building block in medicinal chemistry. The ability to readily form sulfonamides allows for the introduction of this key pharmacophore into a wide range of molecular scaffolds. The acetylamino and methoxy groups can be further modified or can serve to modulate the physicochemical properties (e.g., solubility, lipophilicity) of the final compounds.

Conclusion

3-Acetylamino-4-methoxybenzenesulfonyl chloride is a synthetically useful intermediate with a rich and predictable reactivity. Its primary utility lies in the facile synthesis of sulfonamides via nucleophilic substitution. The electronic effects of the aromatic substituents play a crucial role in directing further electrophilic substitutions, allowing for the regioselective synthesis of more complex derivatives. A thorough understanding of its reactivity is essential for its effective application in the design and synthesis of novel molecules for drug discovery and development.

3-acetylamino-4-methoxybenzenesulfonyl chloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-acetylamino-4-methoxybenzenesulfonyl chloride

Hazard Identification and Classification

3-acetylamino-4-methoxybenzenesulfonyl chloride is expected to be a corrosive solid that reacts with water. Based on analogous compounds like 4-methoxybenzenesulfonyl chloride and 4-acetylbenzenesulfonyl chloride, it should be classified as a hazardous substance requiring stringent safety measures.[1][2][3]

Table 1: Postulated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[4] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

While specific experimental data for 3-acetylamino-4-methoxybenzenesulfonyl chloride is limited, the properties of its analogs provide a useful reference.[5] The compound is a solid at room temperature.

Table 2: Physical and Chemical Properties of Analogous Sulfonyl Chlorides

| Property | 4-Methoxybenzenesulfonyl chloride | Benzenesulfonyl chloride | 4-Acetylbenzenesulfonyl chloride |

| Molecular Formula | C₇H₇ClO₃S | C₆H₅ClO₂S | C₈H₇ClO₃S |

| Molecular Weight | 206.65 g/mol [1] | 176.62 g/mol [6] | 218.66 g/mol [3] |

| Appearance | White to off-white crystalline solid[7] | Colorless, oily liquid or solid[6][8] | Solid[3] |

| Melting Point | 39-42 °C | 15 °C[9] | Not available |

| Boiling Point | 173 °C at 14 mmHg | 251-252 °C (decomposes)[9] | Not available |

| Solubility | Insoluble in cold water; soluble in ether, alcohol.[7][9] | Insoluble in water; soluble in ether, alcohol.[6] | Not available |

| Reactivity with Water | Reacts vigorously, releasing hydrogen chloride gas.[7] | Decomposes in hot water to form hydrochloric acid and benzenesulfonic acid.[9] | Assumed to react with water. |

Experimental Protocols

Protocol for Assessing Moisture Sensitivity (Hydrolysis)

A common method to assess the reactivity of sulfonyl chlorides with water is through solvolysis rate determination using conductimetry.[10]

-

Preparation: Prepare a dilute solution of the sulfonyl chloride (e.g., in a 1% aqueous dioxane solution).[6]

-

Temperature Control: Place the solution in a temperature-controlled bath set to a specific temperature (e.g., 25 °C).[10]

-

Conductance Measurement: Use a calibrated conductivity meter to measure the change in electrical conductance of the solution over time. The hydrolysis of a sulfonyl chloride molecule produces ions (e.g., H⁺, Cl⁻, and the sulfonate anion), leading to an increase in conductivity.[10]

-

Data Analysis: Plot the conductance versus time. The rate of hydrolysis can be determined from the slope of this curve, allowing for the calculation of the reaction rate constant and half-life.[6]

Exposure Controls and Personal Protection

Due to the corrosive and water-reactive nature of this compound, stringent exposure controls are mandatory.

Engineering Controls

-

Fume Hood: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[11][12]

-

Safety Shower and Eyewash Station: An emergency eyewash and safety shower must be readily accessible in the immediate work area.[13][14]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure.[15] The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Table 3: Recommended Personal Protective Equipment

| Exposure Route | Required PPE | Rationale & Specifications |

| Dermal (Skin) | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves before use and use proper removal technique.[8][13][16] |

| Impervious Lab Coat/Apron | A long-sleeved, chemical-resistant lab coat or apron is required to protect the body from splashes.[17][18] | |

| Full Coverage | Wear long pants and closed-toe, chemical-resistant shoes to ensure no skin is exposed.[13] | |

| Ocular (Eyes/Face) | Chemical Safety Goggles | Mandatory to protect against splashes and dust. Must provide a complete seal around the eyes.[17] |

| Face Shield | A full-face shield must be worn over safety goggles when there is a significant risk of splashes.[17][19] | |

| Inhalation | Fume Hood Use | Primary control for preventing inhalation of dusts or vapors.[11][13] |

| Respirator (if necessary) | In case of ventilation failure or for emergency response, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used by trained personnel.[15][19] |

Visualization of PPE Selection Logic

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage

Handling

-

Work exclusively in a chemical fume hood.[11]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust. Prevent dust generation and dispersion.[4]

-

Keep away from moisture and water, as the compound reacts to release toxic and corrosive hydrogen chloride gas.[7][20]

-

Use spark-proof tools and ground all equipment when handling large quantities.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11]

-

Keep away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.[13][21][22]

-

Containers should be stored below eye level.[12]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[11][14] First responders must protect themselves from contamination.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[14][20][23] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15-20 minutes in an emergency shower. Seek immediate medical attention.[13][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes in an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water or milk to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][20][23] |

Spill and Leak Procedures

Spills must be handled immediately by trained personnel wearing appropriate PPE.

Spill Cleanup Protocol

-

Evacuate: Alert personnel in the area and evacuate non-essential staff.[8]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[24]

-

Don PPE: Put on all required PPE, including respiratory protection if necessary.[19]

-

Contain: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills (if dissolved), create a dike around the spill with an inert, dry absorbent material like sand, clay, vermiculite, or Oil-Dri.[24][25] DO NOT USE WATER OR SODIUM BICARBONATE on the unreacted sulfonyl chloride.[25]

-

Absorb: Cover the spill with the dry absorbent material and allow it to be fully absorbed.[25]

-

Collect: Carefully scoop the absorbed material and spilled solid into a heavy-duty, sealable plastic bag or a designated, labeled hazardous waste container.[24][25]

-

Decontaminate: Wipe the spill area with a dry paper towel first.[25] Then, the area can be decontaminated with a neutralizing agent (such as a sodium bicarbonate solution) to handle any residual acidic material from potential hydrolysis.[16][24] Test the area with pH paper to ensure neutralization.

-

Dispose: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.[24]

Visualization of Spill Response Workflow

Caption: Emergency spill response workflow.

Stability and Reactivity

Understanding the chemical's stability and reactivity is crucial for safe storage and handling.

Table 5: Stability and Reactivity Profile

| Parameter | Description |

| Reactivity | Reacts violently or decomposes in the presence of water to produce corrosive and toxic gases.[9][20] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry).[22] Moisture-sensitive.[21] |

| Conditions to Avoid | Exposure to moisture, water, heat, and open flames.[11][22][26] |

| Incompatible Materials | Water, strong bases (including amines), alcohols, strong oxidizing agents, and metals (corrodes in the presence of water).[9][11][21][22] |

| Hazardous Decomposition Products | Upon combustion or hydrolysis, it may produce: Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas.[8][22] |

Disposal Considerations

Waste from this material is considered hazardous.

-

Waste Material: Unused or waste product must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

-

Contaminated Packaging: Empty containers may retain hazardous residues and should be treated as hazardous waste.[8]

-

Cleanup Debris: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[24][25]

Always follow local, state, and federal regulations for hazardous waste disposal.

References

- 1. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3-Acetyl-4-methoxybenzenesulfonyl chloride | C9H9ClO4S | CID 15579448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. fishersci.com [fishersci.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 14. actylislab.com [actylislab.com]

- 15. oshatrainingschool.com [oshatrainingschool.com]

- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 17. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 18. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 19. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.es [fishersci.es]

- 22. chemicalbook.com [chemicalbook.com]

- 23. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 24. jk-sci.com [jk-sci.com]

- 25. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

- 26. lobachemie.com [lobachemie.com]

Technical Guide: Physicochemical Properties of 3-acetylamino-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility of 3-acetylamino-4-methoxybenzenesulfonyl chloride. Due to the limited publicly available data for this specific compound, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to predict its solubility profile. Furthermore, this document outlines a general experimental protocol for determining the solubility of solid organic compounds and presents a plausible synthetic pathway for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or considering the use of this compound.

Introduction

3-acetylamino-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the sulfonyl chloride functional group makes it a reactive intermediate, particularly for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications. The acetylamino and methoxy substituents on the benzene ring are expected to modulate the compound's physicochemical properties, including its solubility, which is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 3-acetylamino-4-methoxybenzenesulfonyl chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polar nature of the sulfonyl chloride, acetylamino, and methoxy groups should allow for favorable dipole-dipole interactions with these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, and similar sulfonyl chlorides show good solubility.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and these solvents have moderate polarity. |

| Alcohols | Methanol, Ethanol | Likely Soluble with potential for reaction | The polar hydroxyl group can interact with the solute. However, the reactivity of the sulfonyl chloride with alcohols to form sulfonate esters should be considered, especially at elevated temperatures. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |

| Aqueous | Water | Insoluble to Very Slightly Soluble | Aryl sulfonyl chlorides generally exhibit low water solubility, which serves to protect them from rapid hydrolysis. The presence of polar groups may slightly increase aqueous solubility compared to unsubstituted analogs, but it is expected to remain low. The compound is also likely to decompose in water. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like 3-acetylamino-4-methoxybenzenesulfonyl chloride. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials

-

3-acetylamino-4-methoxybenzenesulfonyl chloride

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-acetylamino-4-methoxybenzenesulfonyl chloride to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

-

Synthesis Workflow

As no specific experimental workflows involving 3-acetylamino-4-methoxybenzenesulfonyl chloride in a broader context were found, a plausible synthetic route for its preparation is presented below. The synthesis of substituted benzenesulfonyl chlorides often proceeds from the corresponding aniline derivative.

Conclusion

While direct experimental data for the solubility of 3-acetylamino-4-methoxybenzenesulfonyl chloride is scarce, this technical guide provides a robust, inferred solubility profile based on the chemical properties of analogous compounds. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility in various solvents, which is essential for its application in synthesis and drug development. The outlined synthetic workflow provides a logical and established route for the preparation of this and similar substituted benzenesulfonyl chlorides. Further experimental investigation is warranted to establish quantitative solubility data and to explore the utility of this compound in various chemical and pharmaceutical applications.

References

The Genesis of Novel Sulfonamides: A Technical Guide to Core Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies employed in the creation of novel sulfonamides. As a critical pharmacophore in medicinal chemistry, the sulfonamide moiety is integral to a wide array of therapeutic agents. This document serves as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways to facilitate the design and execution of innovative sulfonamide synthesis.

Core Starting Materials and Synthetic Approaches

The synthesis of novel sulfonamides can be approached from a variety of starting materials, each with its own advantages and considerations. The choice of starting material often dictates the overall synthetic strategy, including reaction conditions and achievable molecular diversity. This section details the most common and innovative starting points for sulfonamide synthesis.

Sulfonyl Chlorides and Amines: The Classical Approach

The reaction between a sulfonyl chloride and a primary or secondary amine remains the most prevalent and well-established method for forming the sulfonamide bond. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Advantages:

-

High reliability and predictability.

-

A vast array of commercially available sulfonyl chlorides and amines.

-

Generally high-yielding reactions.

Considerations:

-

Sulfonyl chlorides can be sensitive to moisture.

-

The synthesis of bespoke sulfonyl chlorides can sometimes be challenging.

Thiols and Disulfides: In Situ Generation of Reactive Intermediates

An increasingly popular and greener alternative involves the use of thiols or disulfides as precursors to the sulfonyl chloride. These starting materials are oxidized in situ to the corresponding sulfonyl chloride, which then reacts with an amine in a one-pot procedure.

Key Advantages:

-

Avoids the handling of often unstable sulfonyl chlorides.

-

Thiols and disulfides are readily available and often more stable than their sulfonyl chloride counterparts.

-

Amenable to one-pot syntheses, improving overall efficiency.[1][2]

Common Oxidizing Systems:

-

N-Chlorosuccinimide (NCS)[2]

-

Hydrogen peroxide/Thionyl chloride (H₂O₂/SOCl₂)[1]

-

1,3-Dichloro-5,5-dimethylhydantoin (DCH)

Sulfur Dioxide Surrogates: The DABSO Approach

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide has streamlined the synthesis of sulfonamides from organometallic reagents. In this method, a Grignard or organolithium reagent reacts with DABSO to form a sulfinate, which is then converted in situ to the sulfonamide.[3][4][5][6]

Key Advantages:

-

Avoids the use of hazardous and difficult-to-handle sulfur dioxide gas.[5]

-

DABSO is a commercially available and bench-stable solid.[5]

-

Allows for the synthesis of a diverse range of sulfonamides from readily accessible organometallic precursors.

Carboxylic Acids: A Decarboxylative Strategy

A novel approach for the synthesis of aryl sulfonamides involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert the carboxylic acid to a sulfonyl chloride, which is then aminated in a one-pot reaction.[7][8]

Key Advantages:

-

Utilizes readily available and often inexpensive carboxylic acids as starting materials.[7][8]

-

Does not require pre-functionalization of the starting acid.[7][8]

-

Expands the scope of accessible sulfonamide structures.

N-Acyl Sulfonamides: Post-Synthetic Modification

N-acyl sulfonamides, which often serve as bioisosteres of carboxylic acids, are typically synthesized by the acylation of a pre-formed sulfonamide.[9] This approach allows for late-stage diversification of the sulfonamide core.

Common Acylating Agents:

Comparative Data on Synthetic Methods

To facilitate the selection of an appropriate synthetic strategy, the following tables summarize quantitative data for various methods of sulfonamide synthesis.

Table 1: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Primary Amine | Aryl Sulfonyl Chloride | KOH | Dichloromethane | High | [11] |

| Benzylamine | p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 62 | [12] |

| Various Amines | Benzenesulfonyl Chloride | Pyridine | - | Good | [13] |

Table 2: One-Pot Synthesis of Sulfonamides from Thiols

| Thiol Substrate | Amine | Oxidant System | Solvent | Yield (%) | Reference |

| Aromatic/Aliphatic Thiols | Various Amines | H₂O₂/SOCl₂ | Pyridine | Excellent | [1] |

| Various Thiols | Various Amines | NCS/TBACl/H₂O | Acetonitrile | High | [2] |

| Benzyl Thiol | Benzylamine | DCH/BnMe₃NCl/H₂O | Acetonitrile | 98 | [14] |

| Thiophenol | Morpholine | NaOCl/HCl | Water | Good | [15] |

Table 3: Synthesis of Sulfonamides using DABSO

| Organometallic Reagent | Amine | Reaction Conditions | Yield (%) | Reference |

| Grignard Reagents | Various Amines | 1. DABSO, THF; 2. SO₂Cl₂, Amine | 50-80 | [5] |

| Phenylmagnesium Bromide | Morpholine | 1. DABSO, THF; 2. SOCl₂, Morpholine/Et₃N | 83 | [4] |

| n-Butyllithium | Morpholine | 1. DABSO, THF; 2. SOCl₂, Morpholine/Et₃N | 75 | [3] |

Table 4: Synthesis of Sulfonamides from Carboxylic Acids

| Carboxylic Acid | Amine | Catalyst/Reagents | Yield (%) | Reference |

| 4-Fluorobenzoic Acid | Morpholine | [Cu(MeCN)₄]BF₄, DCDMH, NFTPT, LiBF₄, SO₂, light | 68 | [7] |

| Various (Hetero)aryl Acids | Various Amines | [Cu(MeCN)₄]BF₄, DCDMH, NFTPT, LiBF₄, SO₂, light | 40-85 | [8] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations discussed above.

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary Amine[12]

-

Dissolve the primary amine (1.0 mmol) and powdered potassium hydroxide (0.10 g, 1.8 mmol) in dry dichloromethane (15.0 mL).

-

Add the desired sulfonyl chloride (1.0 mmol) to the solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Add brine to the mixture and extract with dichloromethane.

-

Dry the combined organic phases over sodium sulfate (Na₂SO₄) and filter through Celite®.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).

Protocol 2: One-Pot Synthesis of Sulfonamides from Thiols using N-Chlorosuccinimide (NCS)[2]

-

To a stirred solution of the thiol (1 mmol), tetrabutylammonium chloride (0.5 mmol), and water (5 mmol) in acetonitrile (10 mL), add N-chlorosuccinimide (3 mmol) in one portion.

-

Stir the mixture at room temperature for the appropriate time (typically 10-30 minutes) to form the sulfonyl chloride in situ.

-

Add the desired amine (2.5 mmol) to the reaction mixture.

-

Continue stirring at room temperature for the specified time (typically 15-45 minutes).

-

After completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing water (20 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with a saturated solution of NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of Sulfinamides from Grignard Reagents and DABSO[3][4]

Note: This protocol describes the synthesis of sulfinamides, which can be oxidized to sulfonamides in a subsequent step.

-

To an oven-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add DABSO (0.25 mmol).

-

Add anhydrous tetrahydrofuran (THF) to the vial.

-

Add the Grignard reagent (0.50 mmol) dropwise to the suspension at room temperature and stir for 30 minutes.

-

Add thionyl chloride (SOCl₂) (0.55 mmol) dropwise and stir for an additional 30 minutes at room temperature.

-

Add triethylamine (Et₃N) (0.75 mmol) followed by the desired amine (0.75 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Quench the reaction with brine and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude sulfinamide by column chromatography.

Visualizing Synthesis and Biological Action

Diagrams of experimental workflows and biological signaling pathways provide a clear and concise understanding of complex processes. The following visualizations are rendered using the DOT language for Graphviz.

Synthetic Workflow Diagrams

Caption: Workflow for the one-pot synthesis of sulfonamides from thiols.

Caption: Synthesis of sulfinamides using DABSO and Grignard reagents.

Signaling Pathway Diagrams

Novel sulfonamides have been developed as potent inhibitors of key signaling pathways implicated in diseases such as cancer. The following diagrams illustrate the points of intervention for these novel therapeutic agents.

Caption: Inhibition of the VEGFR-2 signaling pathway by novel sulfonamides.

Caption: Activation of Pyruvate Kinase M2 (PKM2) by novel sulfonamides.

References

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]

- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acetylamino-4-methoxybenzenesulfonyl Chloride as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylamino-4-methoxybenzenesulfonyl chloride is a key chemical intermediate possessing a unique substitution pattern on the benzene ring that makes it a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group, a methoxy group, and an acetylamino group. The sulfonyl chloride moiety serves as a primary site for nucleophilic attack, enabling the facile formation of sulfonamides, a critical pharmacophore in a wide array of therapeutic agents. The methoxy and acetylamino groups modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 3-acetylamino-4-methoxybenzenesulfonyl chloride is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 3746-67-6 |

| Molecular Formula | C₉H₁₀ClNO₄S |

| Molecular Weight | 263.70 g/mol |

| Synonyms | 2-Acetamidoanisole-4-sulfonyl chloride, 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride |

| Appearance | Likely a solid at room temperature |

| Storage | Store in a dry, sealed place |

Synthesis of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is based on the general procedure for the chlorosulfonation of activated aromatic rings.

Materials:

-

N-(2-methoxyphenyl)acetamide (1 equivalent)

-

Chlorosulfonic acid (3-5 equivalents)

-

Anhydrous Chloroform (or Dichloromethane)

-

Crushed ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and equipment for workup and purification.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-methoxyphenyl)acetamide in anhydrous chloroform.

-

Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

-